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molecular formula C8H15NO2 B186788 1,4-Dioxa-8-azaspiro[4.6]undecane CAS No. 16803-07-9

1,4-Dioxa-8-azaspiro[4.6]undecane

Cat. No. B186788
M. Wt: 157.21 g/mol
InChI Key: FBZXTZIKSOUPGL-UHFFFAOYSA-N
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Patent
US07304052B2

Procedure details

A mixture of intermediate (4) (0.585 mol) and KOH (5.85 mol) in 2-propanol (1200 ml) was stirred and refluxed overnight. The solvent was evaporated. The residue was stirred in water and this mixture was extracted with DCM. The separated organic layer was dried, filtered, and the solvent evaporated, yielding 57.7 g of 1,4-dioxa-8-azaspiro[4.6]undecane (intermediate 5).
Name
intermediate ( 4 )
Quantity
0.585 mol
Type
reactant
Reaction Step One
Name
Quantity
5.85 mol
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:11][CH2:10][CH2:9][N:8](C(OCC)=O)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[OH-].[K+]>CC(O)C>[O:1]1[C:5]2([CH2:11][CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
intermediate ( 4 )
Quantity
0.585 mol
Type
reactant
Smiles
O1CCOC12CCN(CCC2)C(=O)OCC
Name
Quantity
5.85 mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1200 mL
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
STIRRING
Type
STIRRING
Details
The residue was stirred in water
EXTRACTION
Type
EXTRACTION
Details
this mixture was extracted with DCM
CUSTOM
Type
CUSTOM
Details
The separated organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
O1CCOC12CCNCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 57.7 g
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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